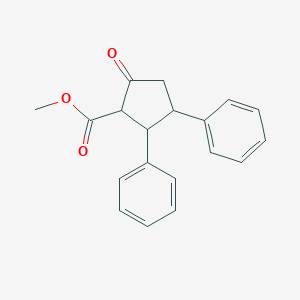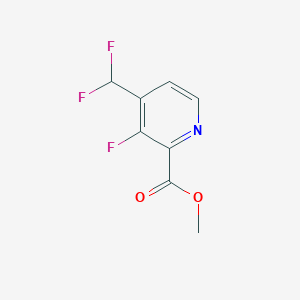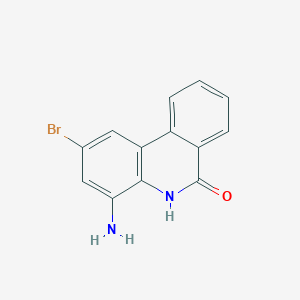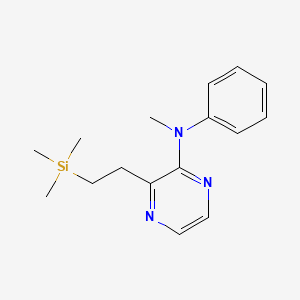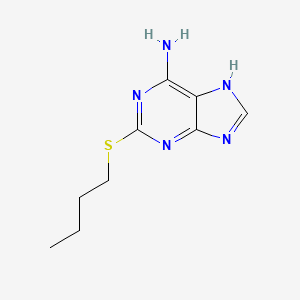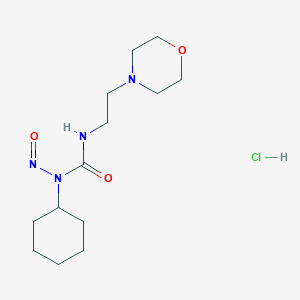
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a morpholine ring, and a nitrosourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride involves its interaction with cellular components, particularly DNA. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)urea
Uniqueness
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is unique due to its nitrosourea moiety, which imparts distinct chemical reactivity and biological activity compared to its thiourea and urea analogs. The presence of the nitrosourea group allows for specific interactions with DNA, making it a valuable compound for research in medicinal chemistry and oncology.
属性
CAS 编号 |
80413-87-2 |
|---|---|
分子式 |
C13H25ClN4O3 |
分子量 |
320.81 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride |
InChI |
InChI=1S/C13H24N4O3.ClH/c18-13(14-6-7-16-8-10-20-11-9-16)17(15-19)12-4-2-1-3-5-12;/h12H,1-11H2,(H,14,18);1H |
InChI 键 |
QMQGXLCGTWDOSP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N(C(=O)NCCN2CCOCC2)N=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
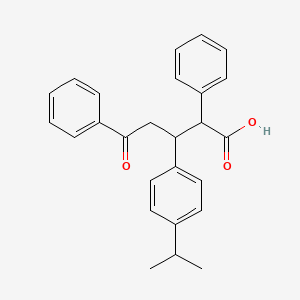
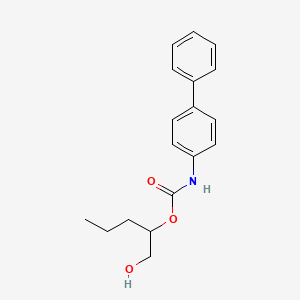
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
